(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of oleic acid with glycerol to form 2,3-bis(oleoyloxy)propyl derivatives. This is followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride under controlled conditions to introduce the phosphoryl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated amino acids, amides, and phosphine derivatives, which have various applications in biochemical research and industrial processes .
Scientific Research Applications
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Plays a role in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions play a crucial role in the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
O-{(2S)-2,3-Bis(oleoyloxy)propoxyphosphoryl}-L-serine: Shares a similar structure but differs in the amino acid component.
(2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-(palmitoyloxy)propyl palmitate: Contains palmitoyloxy groups instead of oleoyloxy groups.
Uniqueness
(2S)-2-Amino-3-(((2,3-bis(oleoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C42H78NO10P |
---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38?,39-/m0/s1 |
InChI Key |
WTBFLCSPLLEDEM-JXSVLSOPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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